Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Tert-butyl 2-oxo-1,7-diazaspiro[3Similar compounds have been used in the synthesis of ret kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, and survival .
Mode of Action
The exact mode of action of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a ret kinase inhibitor, it would bind to the kinase, preventing it from phosphorylating other proteins and thus inhibiting the signal transduction pathways that lead to cell growth and survival .
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it would affect pathways involved in cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[3If it acts as a RET kinase inhibitor, it could potentially inhibit cell growth and survival .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) . These interactions are crucial for regulating cell cycle progression and signal transduction pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of target enzymes, such as CDKs and RTKs, inhibiting their catalytic activity . This inhibition can lead to downstream effects on various signaling pathways, including those regulating cell growth and survival. Additionally, this compound may influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable for extended periods when stored properly, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolism of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy balance and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.
Properties
IUPAC Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVMJMQRLATGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726252 | |
Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392331-78-1 | |
Record name | tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.